molecular formula C10H18N2 B1480955 1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098004-84-1

1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1480955
CAS No.: 2098004-84-1
M. Wt: 166.26 g/mol
InChI Key: FWRSTGRMPFZISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a bicyclic heterocyclic compound featuring a fused pyrrolo[3,4-c]pyrrole scaffold. The octahydro designation indicates full saturation of the bicyclic system, while substituents include a cyclopropyl group at position 1 and a methyl group at position 3. The cyclopropyl moiety may enhance metabolic stability and membrane permeability, while the methyl group contributes to steric and electronic effects .

Properties

IUPAC Name

3-cyclopropyl-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-12-5-8-4-11-10(7-2-3-7)9(8)6-12/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRSTGRMPFZISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNC(C2C1)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS: 2098004-84-1) is a synthetic compound belonging to the pyrrole family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H24N2
  • Molecular Weight : 256.4 g/mol
  • CAS Number : 2098004-84-1

Biological Activity Overview

Pyrrole derivatives have been extensively studied for their biological activities, including anticancer, antimicrobial, and analgesic properties. The structural characteristics of this compound suggest it may exhibit similar pharmacological effects.

Antimicrobial Properties

Pyrrole derivatives are recognized for their antimicrobial properties. Studies have shown that certain pyrrole compounds exhibit activity against a range of bacteria and fungi . The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes. Investigating the antimicrobial potential of this compound could provide insights into its utility in treating infections.

Analgesic Effects

Recent findings suggest that pyrrole compounds possess analgesic properties. A study involving bioconjugates combining pyrrole with peptide structures demonstrated significant analgesic activity in pain models . The incorporation of the pyrrole moiety may enhance the efficacy of analgesics by targeting multiple pathways involved in pain perception.

Table 1: Summary of Biological Activities

Activity TypeEvidence/FindingsReference
AnticancerSelective inhibition of cancer cell proliferation
AntimicrobialEffective against various bacterial strains
AnalgesicSignificant pain relief in animal models

Case Study: Analgesic Activity Assessment

In a recent study, newly synthesized bioconjugates featuring pyrrole were evaluated for their analgesic effects using the Paw Pressure test. The results indicated that these compounds significantly reduced pain responses compared to controls, suggesting a potential application in pain management .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Ring Systems

Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate
  • Structure : Oxazole core with cyclopropylmethyl and methyl substituents.
  • Key Differences : Unlike the pyrrolo[3,4-c]pyrrole system, this compound features an oxazole ring, which is less rigid and more electron-deficient. The cyclopropylmethyl group may increase lipophilicity compared to the cyclopropyl group in the target compound.
  • Synthesis: Prepared via cyclopropanecarboxylic acid activation with (COCl)₂ and DMF, followed by coupling with methyl 2-amino-3-oxobutanoate hydrochloride .
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c)
  • Structure: Disubstituted pyrrole with aromatic (phenyl) and polar (cyano, amino) groups.
  • Elemental analysis (C: 69.52%, H: 6.10%, N: 15.86%) highlights a higher nitrogen content due to the cyano group .
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c)
  • Structure : Pyrrolo[2,3-c]pyridine core with a methoxy substituent.
  • Key Differences : The pyridine ring introduces aromaticity and basicity, unlike the saturated pyrrolo[3,4-c]pyrrole. The methoxy group improves solubility but reduces metabolic stability compared to methyl or cyclopropyl groups .

Pharmacological and Physicochemical Properties

Pyrrolo[3,4-c]pyrrole Mannich Bases (7a–7c)
  • Substituents : Phenylpiperazine or methylsulfonylpiperazine groups at C4.
  • Activity : Demonstrated dual COX–LOX inhibition (anti-inflammatory) and interactions with 15-LOX enzymes. The phenylpiperazine moiety enhances affinity for membrane proteins but may reduce blood-brain barrier penetration compared to the cyclopropyl group in the target compound .
Spiro[indole-pyrrolo[3,4-c]pyrrole] Diones
  • Structure : Spiro-fused indole and pyrrolo[3,4-c]pyrrole systems.
  • The rigid spiro architecture contrasts with the flexibility of the target compound’s octahydro system .

Preparation Methods

Cyclization Approach

One common method involves intramolecular cyclization of suitably functionalized precursors:

  • Start with a linear or monocyclic intermediate containing amino and alkene or alkyl halide functionalities positioned to allow ring closure.
  • Cyclization is induced under acidic or basic conditions or via transition metal catalysis.
  • The cyclopropyl substituent can be introduced by using cyclopropyl-containing starting materials or by cyclopropanation of an alkene intermediate.

Reductive Amination and Hydrogenation

  • Reductive amination of keto or aldehyde intermediates with amines can form the nitrogen-containing ring.
  • Subsequent catalytic hydrogenation saturates the bicyclic system to the octahydro form.
  • Catalysts such as palladium on carbon (Pd/C) or Raney nickel are typically employed under hydrogen atmosphere.

Use of Chiral Auxiliaries or Catalysts

  • To control stereochemistry at the methyl and cyclopropyl substituted centers, chiral auxiliaries or asymmetric catalysis may be applied.
  • This ensures the formation of the desired stereoisomer of 1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole.

Example Synthetic Route (Based on Patent CN102827167A)

A patent describing octahydro-pyrrolo fused pyrrole derivatives, including related compounds, outlines the following preparation steps:

Step Reaction Type Description Conditions/Notes
1 Formation of precursor Synthesis of a biphenyl or substituted pyrrole intermediate with amino and methyl groups Using standard organic synthesis methods
2 Cyclization Intramolecular cyclization to form the bicyclic pyrrolo ring system Acidic or basic catalysis, temperature control
3 Introduction of cyclopropyl group Cyclopropyl substituent introduced via cyclopropanation or by using cyclopropyl-containing reagents Use of diazo compounds or Simmons–Smith reaction
4 Saturation Catalytic hydrogenation to convert unsaturated rings to octahydro form Pd/C or Raney Ni, H2 atmosphere, mild conditions
5 Purification Isolation and purification of the final compound Chromatography or recrystallization

This patent emphasizes the versatility of the synthetic route to obtain various substituted octahydro-pyrrolo derivatives, including this compound, with potential pharmaceutical applications as histamine receptor ligands.

Research Findings and Optimization

  • The choice of solvent, temperature, and catalyst significantly affects yield and stereoselectivity.
  • Use of protecting groups on nitrogen atoms during intermediate steps can improve selectivity.
  • Cyclopropyl introduction is a critical step; conditions must avoid ring opening or rearrangement.
  • Hydrogenation must be carefully controlled to prevent over-reduction or degradation.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Options Impact on Synthesis
Starting materials Substituted pyrroles, amino acids, cyclopropyl reagents Determines substituent placement and yield
Cyclization catalyst Acidic (e.g., HCl), basic (e.g., NaOH), or metal catalysts Influences ring closure efficiency
Cyclopropyl introduction Simmons–Smith reaction, diazo compounds Requires mild conditions to preserve cyclopropyl ring
Hydrogenation catalyst Pd/C, Raney Ni Controls saturation, stereochemistry
Solvent Ethanol, dichloromethane, toluene Affects reaction rate and selectivity
Temperature 0°C to reflux Balances reaction kinetics and side reactions

Q & A

Q. What are the key synthetic strategies for 1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole?

The synthesis typically involves multi-step organic reactions, including cyclopropanation and pyrrolidine ring formation. A common approach is:

  • Step 1 : Cyclopropane introduction via [2+1] cycloaddition using a transition-metal catalyst (e.g., Rh or Cu).
  • Step 2 : Pyrrolo[3,4-c]pyrrole core assembly through intramolecular cyclization under acidic or basic conditions.
  • Step 3 : Methyl group incorporation via alkylation or reductive amination. Reaction conditions (temperature, solvent polarity, and catalyst loading) critically influence yield and stereochemistry .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Bond lengths : C–N bonds in the pyrrolidine ring typically measure 1.45–1.50 Å.
  • Dihedral angles : Cyclopropyl substituents exhibit angles near 60° to minimize steric strain. SC-XRD data should be cross-validated with computational models (DFT) to confirm stereoelectronic properties .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC-MS : Quantifies impurities (<0.5% threshold for pharmaceutical intermediates).
  • 1H/13C NMR : Detects stereochemical integrity (e.g., cyclopropyl proton resonances at δ 0.5–1.5 ppm).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C indicates suitability for high-temperature reactions) .

Advanced Research Questions

Q. How do substituents (e.g., cyclopropyl vs. methyl) influence biological activity?

Substituent effects are studied via Structure-Activity Relationship (SAR) models:

  • Lipophilicity : Cyclopropyl enhances membrane permeability (logP ~1.2 vs. 0.8 for non-substituted analogs).
  • Bioisosterism : Trifluoromethyl groups (as in ) increase metabolic stability but reduce solubility. Comparative
SubstituentlogPPSA (Ų)Metabolic Half-life (h)
Cyclopropyl1.264.44.5
Trifluoromethyl1.858.26.2
SAR-guided modifications require iterative pharmacological assays (e.g., cytochrome P450 inhibition) .

Q. What computational methods optimize enantiomeric purity during synthesis?

Advanced strategies include:

  • Molecular Dynamics (MD) Simulations : Predict steric clashes in transition states (e.g., cyclopropane ring puckering).
  • Chiral HPLC with Polarimetry : Resolves enantiomers (e.g., (3aR,6aR) vs. (3aS,6aS) configurations).
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) achieve >90% enantiomeric excess (ee) in cyclopropanation steps .

Q. How are contradictory reactivity data resolved for pyrrolo[3,4-c]pyrrole derivatives?

Case study: Discrepancies in cyclopropane ring-opening rates under acidic conditions:

  • Hypothesis : Steric shielding by the methyl group slows protonation at the cyclopropyl C–C bond.
  • Validation : Kinetic isotope effects (KIEs) and isotopic labeling (e.g., D2O exchange experiments).
  • Outcome : Methyl substitution reduces ring-opening rate by 40% compared to unsubstituted analogs .

Q. What role does this compound play in drug discovery pipelines?

It serves as a scaffold for CNS-targeted agents due to:

  • Blood-Brain Barrier (BBB) Penetration : Enhanced by low polar surface area (PSA ~64 Ų).
  • GPCR Modulation : Docking studies (e.g., serotonin 5-HT2A receptor) show favorable binding (ΔG ≤ -8.5 kcal/mol). Preclinical validation requires in vitro toxicity profiling (e.g., hERG channel inhibition assays) .

Methodological Guidelines

Designing a kinetic study for N-methylation reactions:

  • Control Variables : Solvent (DMF vs. THF), base (K2CO3 vs. DBU), and temperature (25–80°C).
  • Data Collection : Monitor reaction progress via in situ IR (C=O stretch at 1700 cm⁻¹) or LC-MS.
  • Analysis : Use Arrhenius plots to calculate activation energy (Ea) and identify rate-limiting steps .

Best practices for resolving stereochemical ambiguities:

  • Vibrational Circular Dichroism (VCD) : Assigns absolute configuration with >95% confidence.
  • NOESY NMR : Detects through-space interactions (e.g., cyclopropyl H↔pyrrolidine H correlations).
  • Crystallographic Software : SHELX or Olex2 refines disorder models in SC-XRD data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.